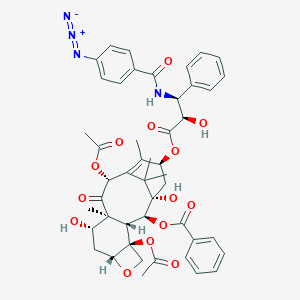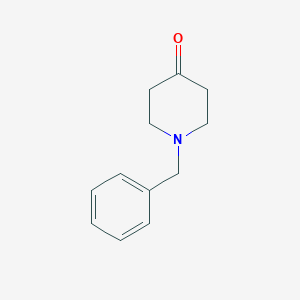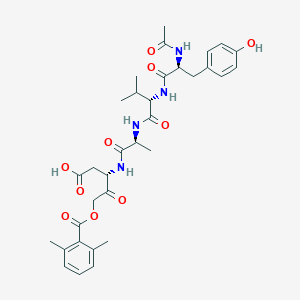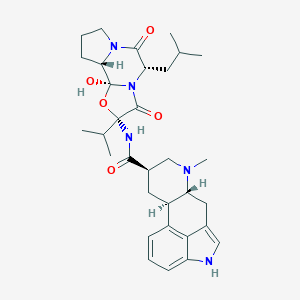
Dihydroergocryptine
Übersicht
Beschreibung
Dihydroergocryptine (DHEC) is a dopamine agonist of the ergoline group that is used as an antiparkinson agent in the treatment of Parkinson’s disease . It is taken orally and has been shown to be particularly effective as monotherapy in the early stages of Parkinson’s disease .
Synthesis Analysis
Dihydroergocryptine is a hydrogenated ergot derivative. The synthesis of dihydroergocryptine involves the direct tritiation of ergotamine . Ergot alkaloids are indole derivatives produced by a wide range of fungi, and they are considered medically important because of their significant effect on the central nervous system of mammals, due to their structural similarity to neurotransmitters .
Molecular Structure Analysis
Dihydroergocryptine is a complex molecule with the formula C32H43N5O5 . It belongs to the class of ergot alkaloids and has a molar mass of 577.726 g·mol−1 .
Chemical Reactions Analysis
The spectrophotometric method for the determination of dihydroergocryptine mesylate is based on the formation of a binary complex (ion-pair complex) between the dihydroergocryptine mesylate and chromotrope 2R in acidic buffer, giving a purple color .
Wissenschaftliche Forschungsanwendungen
- Dihydroergocryptine (DHEC) acts as a dopamine agonist and α-adrenergic antagonist. It is used as an antiparkinson agent in the treatment of Parkinson’s disease .
- Specifically, a-Dihydroergocryptine (trade name: Vasobral) has been found effective as monotherapy in the early stages of Parkinson’s disease .
- Dihydroergocryptine has been explored for its potential in treating dementia and age-related cognitive impairment (such as Alzheimer’s disease) .
Parkinson’s Disease Treatment
Cognitive Enhancement and Dementia
Migraine Treatment
Ergot Alkaloid Biosynthesis Research
α-Adrenergic Receptor Characterization
Wirkmechanismus
Target of Action
Dihydroergocryptine, also known as Dihydro-alpha-ergocryptine, is primarily a dopamine agonist . It targets dopamine receptors in the brain, aiming to mimic the endogenous neurotransmitter dopamine .
Mode of Action
As a dopamine agonist, Dihydroergocryptine interacts with dopamine receptors, particularly D2 receptors , to exert its effects . By binding to these receptors, it stimulates them in a similar way to dopamine, which can lead to various physiological responses .
Biochemical Pathways
By acting as a dopamine agonist, Dihydroergocryptine could potentially influence these pathways .
Pharmacokinetics
The pharmacokinetics of Dihydroergocryptine are characterized by its long half-life of 12-16 hours . This allows for more continuous stimulation of brain dopaminergic receptors than short-acting drugs such as levodopa .
Result of Action
The action of Dihydroergocryptine results in significant clinical improvement in Parkinson’s disease patients, as well as a reduction in motor complications and side effects . It has been suggested that the drug may have a potential neuroprotective effect, possibly related to the activation of NF-kB .
Action Environment
The effectiveness of Dihydroergocryptine in Parkinson’s disease is considered to be influenced by its long half-life and lack of dietary influence, allowing for more continuous stimulation of brain dopaminergic receptors . .
Eigenschaften
IUPAC Name |
(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H43N5O5/c1-17(2)12-25-29(39)36-11-7-10-26(36)32(41)37(25)30(40)31(42-32,18(3)4)34-28(38)20-13-22-21-8-6-9-23-27(21)19(15-33-23)14-24(22)35(5)16-20/h6,8-9,15,17-18,20,22,24-26,33,41H,7,10-14,16H2,1-5H3,(H,34,38)/t20-,22-,24-,25+,26+,31-,32+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUNVLRHZGSROC-VTIMJTGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H43N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048689 | |
| Record name | Dihydroergocryptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
Decomposes | |
| Record name | Dihydro-alpha-ergocryptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Alpha-dihydroergocryptine is an established high-affinity ligand to alpha 1 and alpha 2 adrenoreceptors in a number of tissues as well as a dopamine ligand in the brain. It is reported to be a potent agonist of the dopamine D2 receptor and a partial agonist of the dopamine receptors D1 and D3. To know more about the ergoloid mesylate mixture please visit [DB01049] and to know more about the isomer please visit [DB11275]. | |
| Record name | Dihydro-alpha-ergocryptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dihydroergocryptine | |
CAS RN |
25447-66-9 | |
| Record name | Dihydroergocryptine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25447-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydroergocryptine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025447669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydro-alpha-ergocryptine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dihydroergocryptine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydroergocryptine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDRO-.ALPHA.-ERGOCRYPTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/202229IR8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Dihydroergocryptine?
A1: Dihydroergocryptine acts primarily as a dopamine agonist, exhibiting a higher affinity for dopamine receptors compared to other receptors like α-adrenergic receptors. [, , ] This dopaminergic activity contributes significantly to its pharmacological effects.
Q2: How does Dihydroergocryptine's interaction with dopamine receptors affect prolactin secretion?
A2: DHEC, by activating dopamine receptors in the pituitary gland, mimics the inhibitory effect of dopamine on prolactin release. [, ] This interaction leads to a decrease in prolactin levels.
Q3: What is the role of the hypothalamus in Dihydroergocryptine's effects on prolactin?
A3: Research suggests that the hypothalamus plays a regulatory role in the density of dopamine receptors in the pituitary gland. [] When hypothalamic influences are disrupted, as seen in lesion studies, there's an increase in both [3H]dihydroergocryptine binding and the hypoprolactinemic response to exogenous dopamine.
Q4: Does Dihydroergocryptine interact with α-adrenergic receptors? If so, what are the implications?
A4: While DHEC primarily acts as a dopamine agonist, it also interacts with α-adrenergic receptors, though with lower affinity compared to dopamine receptors. [, , ] This interaction can contribute to some of its pharmacological effects, particularly in tissues where α-adrenergic receptors are prominent.
Q5: Can Dihydroergocryptine differentiate between α1- and α2-adrenergic receptor subtypes?
A5: Research suggests that DHEC displays a higher affinity for α2-adrenergic receptors, particularly those found on platelets, compared to α1-adrenergic receptors. [, , ] This selectivity is crucial for understanding its effects on platelet aggregation and other α2-adrenergic receptor-mediated processes.
Q6: How does Dihydroergocryptine affect platelet aggregation?
A6: DHEC, through its interaction with platelet α2-adrenergic receptors, inhibits epinephrine-induced platelet aggregation. [, ] This effect highlights its potential role in modulating platelet function.
Q7: What is the molecular formula and weight of Dihydroergocryptine?
A7: The molecular formula of Dihydroergocryptine is C32H41N5O5, and its molecular weight is 583.7 g/mol.
Q8: How is Dihydroergocryptine absorbed and distributed in the body?
A8: Dihydroergocryptine is rapidly absorbed following oral administration, demonstrating extensive hepatic metabolism. [] Its distribution is widespread, as indicated by a large volume of distribution.
Q9: What is the elimination half-life of Dihydroergocryptine?
A9: The elimination half-life of DHEC is approximately 25 hours, suggesting a relatively long duration of action. []
Q10: Are there any known drug-metabolizing enzyme interactions with Dihydroergocryptine?
A10: While specific details on enzyme interactions are limited in the provided research, the extensive hepatic metabolism of DHEC suggests involvement of drug-metabolizing enzymes. [] Further research is needed to elucidate the specific enzymes involved and potential implications for drug interactions.
Q11: What in vitro models have been used to study the effects of Dihydroergocryptine?
A11: Several in vitro studies have employed cultured rat anterior pituitary cells and cerebellar granule cells to investigate the effects of DHEC on prolactin release, cyclic AMP accumulation, and neuroprotection against glutamate-induced toxicity. [, , ] These models provide valuable insights into the cellular mechanisms of DHEC.
Q12: Has Dihydroergocryptine shown efficacy in treating Parkinson's disease in clinical trials?
A13: Clinical trials have shown that DHEC is effective in improving motor function in both early and advanced Parkinson's disease patients. [, ] These findings support its potential as a therapeutic option in managing Parkinson's disease.
Q13: What are the clinical benefits of Dihydroergocryptine in migraine prophylaxis?
A14: Clinical studies have demonstrated the efficacy of DHEC in reducing the frequency and severity of migraine attacks. [, ] These findings position DHEC as a potential prophylactic treatment option for migraine sufferers.
Q14: What are the potential side effects associated with Dihydroergocryptine treatment?
A15: While generally well-tolerated, potential side effects of DHEC can include gastrointestinal disturbances and nervous system disorders. [, ] The incidence of these side effects is relatively low, and they are often mild and transient.
Q15: Are there any specific concerns regarding the long-term use of Dihydroergocryptine?
A16: Long-term use of DHEC, especially at high doses, has been associated with the development of pleural fibrosis in rare cases. [, ] This serious adverse event highlights the importance of careful monitoring during prolonged DHEC therapy.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





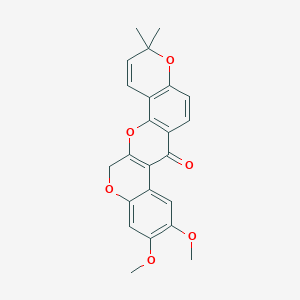







![Methyl 6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B134401.png)
